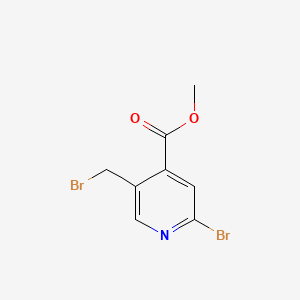

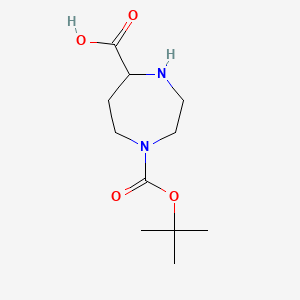

1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

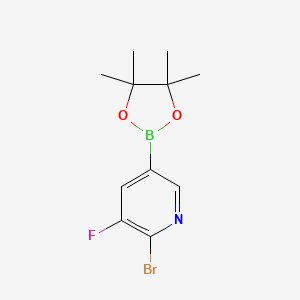

The compound “1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid” is an organic compound. The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Synthesis Analysis

The synthesis of compounds similar to “1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid” involves the use of the Boc group. To expand the applicability of Amino Acid Ionic Liquids (AAILs), a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared . The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Chemical Reactions Analysis

The Boc group is used for the protection of the N α-amino moiety . The most common method for its deprotection uses trifluoroacetic acid (TFA) and generally requires large excesses . Another well-established method for faster and selective deprotection of the Boc group utilizes (4M) HCl/dioxane .Scientific Research Applications

Synthesis and Medicinal Chemistry

Key Intermediate in Drug Synthesis : The practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate of the Rho–kinase inhibitor K-115, demonstrates the importance of 1,4-diazepane derivatives in medicinal chemistry. The synthesis route involves intramolecular cyclization, showcasing the utility of such compounds in multikilogram production for drug development (Gomi et al., 2012).

Conformationally Restricted Pseudopeptides : Spirolactams derived from 1-(tert-butoxycarbonyl) structures have been synthesized as conformationally restricted pseudopeptides. These compounds serve as constrained surrogates for Pro-Leu and Gly-Leu dipeptides, indicating their potential in peptide synthesis and drug design to mimic specific peptide sequences or structures (Fernandez et al., 2002).

Novel Molecular Scaffold for Dipeptidomimetics : The synthesis of trisubstituted 1,4-diazepin-3-one-based dipeptidomimetic showcases the development of a novel, conformationally constrained seven-membered ring system. This demonstrates the compound's potential as a molecular scaffold for reproducing biologically relevant topologies or as dipeptido-conformation-mimetics in bioactive peptides (Weitz et al., 1997).

Organic Synthesis Applications

- Tert-Butyloxycarbonylation Reagent : The utility of 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) as a tert-butoxycarbonylation reagent for acidic proton-containing substrates, such as phenols, aromatic and aliphatic amines hydrochlorides, and aromatic carboxylic acids, highlights the broad applicability of tert-butoxycarbonyl derivatives in chemoselective reactions under mild conditions (Saito et al., 2006).

Mechanism of Action

The mechanism of action for the Boc group involves the addition of the group to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The removal of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Future Directions

The future directions for the use of the Boc group in organic synthesis are promising. The Boc group is widely used in the synthesis of peptides and other organic compounds. The development of new methods for the addition and removal of the Boc group could lead to more efficient and environmentally friendly synthesis processes .

properties

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepane-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-6-4-8(9(14)15)12-5-7-13/h8,12H,4-7H2,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUSYNRPMPAVSRQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(NCC1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80672108 |

Source

|

| Record name | 1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1214824-64-2 |

Source

|

| Record name | 1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N'-Bis[(4-pyridin-2-ylphenyl)methyl]ethane-1,2-diamine](/img/structure/B593836.png)

![spiro[6H-furo[2,3-d]pyrimidine-5,1'-cyclopropane]](/img/structure/B593843.png)

![(1S,4S,5S)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane](/img/structure/B593845.png)

![4-[(2-Butyl-5-{3-methoxy-3-oxo-2-[(thiophen-2-yl)methyl]prop-1-en-1-yl}-1H-imidazol-1-yl)methyl]benzoic acid](/img/structure/B593848.png)